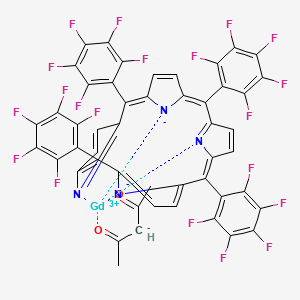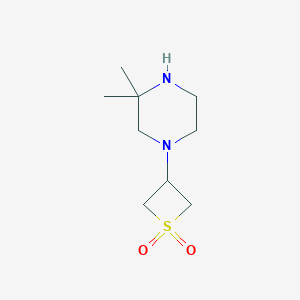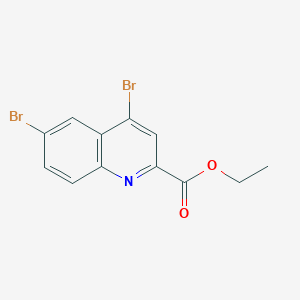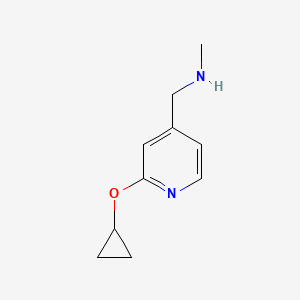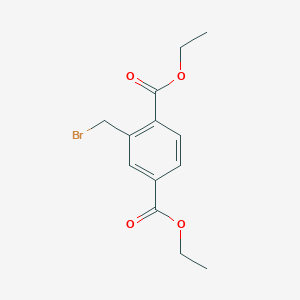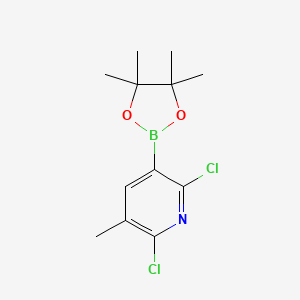
2-(5-Iodopyridin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Iodopyridin-3-yl)ethanol is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an iodine atom at the 5-position and an ethanol group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodopyridin-3-yl)ethanol can be achieved through several methods. One common approach involves the iodination of 3-hydroxypyridine followed by a reduction reaction to introduce the ethanol group. The reaction conditions typically involve the use of iodine and a reducing agent such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
2-(5-Iodopyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated pyridine derivative.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or thiourea.
Major Products Formed
Oxidation: 2-(5-Iodopyridin-3-yl)acetaldehyde or 2-(5-Iodopyridin-3-yl)acetic acid.
Reduction: 2-(5-Hydroxypyridin-3-yl)ethanol.
Substitution: 2-(5-Aminopyridin-3-yl)ethanol or 2-(5-Thiopyridin-3-yl)ethanol.
科学的研究の応用
2-(5-Iodopyridin-3-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 2-(5-Iodopyridin-3-yl)ethanol involves its interaction with specific molecular targets. The ethanol group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(5-Bromopyridin-3-yl)ethanol
- 2-(5-Chloropyridin-3-yl)ethanol
- 2-(5-Fluoropyridin-3-yl)ethanol
Uniqueness
2-(5-Iodopyridin-3-yl)ethanol is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom’s larger size and higher polarizability compared to other halogens can influence the compound’s reactivity and interactions with biological targets.
特性
分子式 |
C7H8INO |
|---|---|
分子量 |
249.05 g/mol |
IUPAC名 |
2-(5-iodopyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8INO/c8-7-3-6(1-2-10)4-9-5-7/h3-5,10H,1-2H2 |
InChIキー |
LOGLMCUBECNWMZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1I)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12966814.png)
![1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B12966817.png)
![(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one](/img/structure/B12966820.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-](/img/structure/B12966826.png)
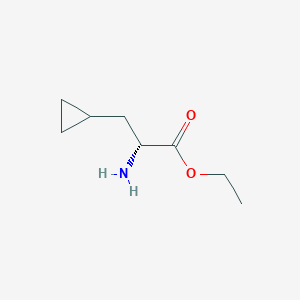
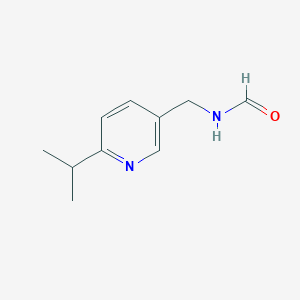
![1'-((Benzyloxy)carbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12966845.png)
